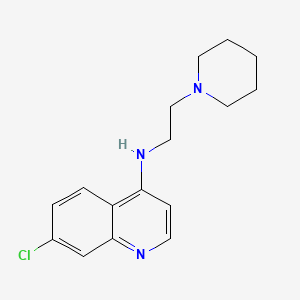
(6-amino-2-methylpyridin-3-yl) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(6-amino-2-methylpyridin-3-yl) acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetic acid ester group attached to a pyridine ring, which is further substituted with an amino group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 6-amino-2-methyl-pyridin-3-yl ester typically involves the esterification of 6-amino-2-methylpyridine with acetic acid or its derivatives. One common method is the reaction of 6-amino-2-methylpyridine with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired ester . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of acetic acid 6-amino-2-methyl-pyridin-3-yl ester may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
(6-amino-2-methylpyridin-3-yl) acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group results in the corresponding alcohol.
科学的研究の応用
(6-amino-2-methylpyridin-3-yl) acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of acetic acid 6-amino-2-methyl-pyridin-3-yl ester involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release acetic acid, which may further participate in metabolic processes. The specific pathways and targets depend on the biological context and the derivatives of the compound being studied .
類似化合物との比較
Similar Compounds
6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl acetic acid: This compound shares a similar pyridine ring structure but with different substituents.
Indole-3-acetic acid: Although structurally different, it is another example of an acetic acid ester with biological significance.
Uniqueness
(6-amino-2-methylpyridin-3-yl) acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
(6-amino-2-methylpyridin-3-yl) acetate |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(12-6(2)11)3-4-8(9)10-5/h3-4H,1-2H3,(H2,9,10) |
InChIキー |
DUMBWVPMMQJQGO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)N)OC(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-(pyridin-4-yl)-5,6-dimethyl-thieno-[2,3-d]-pyrimidine](/img/structure/B8289890.png)

![[1-(6-Chloro-pyridin-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8289902.png)




![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline]](/img/structure/B8289952.png)
![4-Chloro-8-fluoroimidazo[1,2-a]quinoxaline](/img/structure/B8289953.png)


